N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide
Description
This compound features a 1,2,3-benzotriazin-4(3H)-one core linked via an acetyl group to a glycinamide scaffold substituted with a 1,3-thiazol-2-yl moiety. The benzotriazinone ring system is known for its electron-deficient aromatic character, enabling interactions with biological targets such as enzymes or receptors. The thiazole ring contributes to hydrogen bonding and π-π stacking, while the acetamide bridge enhances solubility and metabolic stability.
Properties
Molecular Formula |
C14H12N6O3S |
|---|---|
Molecular Weight |
344.35 g/mol |
IUPAC Name |
2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H12N6O3S/c21-11(17-14-15-5-6-24-14)7-16-12(22)8-20-13(23)9-3-1-2-4-10(9)18-19-20/h1-6H,7-8H2,(H,16,22)(H,15,17,21) |
InChI Key |
RNEGINDMSBKIOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Oxo-1,2,3-benzotriazin-3(4H)-yl Acetic Acid
The benzotriazinone core is typically synthesized via cyclization of o-aminobenzonitrile derivatives. A representative protocol involves:
-
Cyclocondensation : Treating 2-cyanophenylurea with hydroxylamine hydrochloride under acidic conditions to form 1,2,3-benzotriazin-4(3H)-one.
-
Acetylation : Reacting the benzotriazinone with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield 3-(chloroacetyl)-1,2,3-benzotriazin-4(3H)-one.
-
Hydrolysis : Converting the chloroacetyl derivative to the carboxylic acid using aqueous NaOH, followed by acidification.
Key Data :
| Parameter | Value |
|---|---|
| Yield (Step 1) | 72–78% |
| Reaction Time (Step 2) | 4–6 hours (room temp) |
| Purity (Final Acid) | ≥95% (HPLC) |
Synthesis of the Thiazolyl Glycinamide Component
Thiazole Ring Formation
The 1,3-thiazol-2-amine moiety is synthesized via the Hantzsch thiazole synthesis :
Glycinamide Functionalization
The glycine backbone is introduced through:
-
Protection : Using Fmoc or Boc groups to protect the amine during coupling.
-
Coupling : Activating the carboxyl group of glycine with ethyl chloroformate, followed by reaction with 1,3-thiazol-2-amine.
Optimization Note : Employing DEPBT as a coupling reagent reduces racemization risks compared to traditional agents like HOBt/DCC.
Final Coupling Strategy
Carbodiimide-Mediated Coupling
-
Activation : Treating benzotriazinone-acetic acid with N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in anhydrous DMF.
-
Amide Bond Formation : Adding the thiazolyl glycinamide component dropwise at 0°C, followed by stirring at room temperature for 12–18 hours.
Reaction Conditions :
DEPBT-Assisted Coupling
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) offers superior performance in challenging couplings:
-
Single-Step Activation : Combine benzotriazinone-acetic acid (1.2 eq), DEPBT (1.5 eq), and thiazolyl glycinamide (1 eq) in DCM.
Advantages :
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (DMSO-d₆) : δ 8.72 (s, 1H, triazine), 7.89–7.45 (m, 4H, aromatic), 4.21 (q, 2H, CH2), 3.98 (s, 2H, NH2).
Challenges and Mitigation Strategies
Thiazole Ring Instability
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: The compound could be explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide involves its interaction with specific molecular targets and pathways. The benzotriazinone and thiazole moieties may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
a) N-[(2E)-5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
- Structure : Replaces the thiazole with a 1,3,4-thiadiazole ring.
- This compound (CAS 838099-16-4) is studied for its bioactivity but lacks detailed pharmacological data .
b) 2-(4-Oxo-3(4H)-quinazolinyl)-N-(1,3-thiazol-2-yl)acetamide
- Structure: Substitutes benzotriazinone with quinazolinone.
- Impact: Quinazolinone’s larger aromatic system may improve DNA intercalation or kinase inhibition. This compound (CAS 723737-98-2) has a molecular weight of 286.31 and is explored for anticancer applications .
Substituent Modifications
a) Zelatriazinum (INN List 91)
- Structure : Features a trifluoromethoxyphenyl ethyl group instead of thiazol-2-ylglycinamide.
- Impact : The trifluoromethoxy group enhances lipophilicity and blood-brain barrier penetration. Zelatriazinum (C₁₈H₁₅F₃N₄O₃) is a pharmaceutical candidate, though its exact therapeutic use is unspecified .
b) 2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-(3-pyridinyl)acetamide
Functional Group Analogues
a) Azinphos-ethyl and Azinphos-methyl
- Structure: Phosphorodithioate esters with a benzotriazinone-methyl group.
- Impact: These organophosphates (CAS 2642-71-9 and 86-50-0) are insecticides targeting acetylcholinesterase. Their high acute toxicity contrasts with the glycinamide derivative’s presumed therapeutic intent .
b) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)
- Structure: Benzothiazole replaces benzotriazinone.
- Impact: Benzothiazoles are known for antitumor activity.
Data Tables: Structural and Functional Comparisons
Research Findings and Implications
- Bioactivity: Thiazole- and benzotriazinone-containing compounds often exhibit anticancer, antimicrobial, or enzyme-inhibitory properties. The target compound’s glycinamide moiety may reduce toxicity compared to organophosphate derivatives like Azinphos .
- Synthetic Routes : Analogues in and suggest that coupling reactions (e.g., chloroacetamide with heterocyclic amines) are viable for synthesizing such compounds .
- Thermodynamic Properties : Melting points of related compounds range widely (139–278°C), influenced by hydrogen bonding and crystallinity. The target compound’s solubility is likely moderate due to the acetamide-thiazole balance .
Biological Activity
N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide is a synthetic compound that incorporates a benzotriazine moiety with potential biological applications. This compound is of interest due to its unique chemical structure which may confer various biological activities, including antibacterial, antifungal, and antitumor properties. This article explores the biological activity of this compound through a review of relevant literature, including case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Where:
- Benzotriazine moiety : The 4-oxo-1,2,3-benzotriazin structure is known for its reactivity and potential medicinal properties.
- Thiazole group : This group often contributes to biological activity through interactions with various biological targets.
Antibacterial Activity
Research has shown that compounds containing the benzotriazine structure exhibit significant antibacterial properties. For instance, studies on similar benzothiazole derivatives indicated that they possess a broad spectrum of antibacterial activity against various pathogens. The minimal inhibitory concentration (MIC) values for certain derivatives were as low as 50 µg/mL, demonstrating their effectiveness against resistant strains .
Antifungal Activity
In vitro studies have demonstrated that benzothiazole derivatives exhibit antifungal activity. The mechanism appears to involve disruption of fungal cell membranes and inhibition of key metabolic pathways. Compounds similar to this compound have been shown to inhibit the growth of Candida species and other fungi .
Antitumor Activity
The antitumor potential of benzotriazine derivatives has been explored in several studies. For instance, compounds have been synthesized and tested against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Results indicated moderate inhibition of cell proliferation at specific concentrations . The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell cycle progression.
Case Study 1: Synthesis and Evaluation
A study synthesized several benzothiazole derivatives incorporating the benzotriazine moiety. The synthesized compounds were evaluated for their biological activities through a series of assays. Results showed that certain derivatives had potent antibacterial and antifungal properties with IC50 values ranging from 10 to 50 µM .
Case Study 2: Structure-Activity Relationship (SAR)
In another investigation focusing on structure-activity relationships, modifications to the thiazole group significantly influenced the biological activity of related compounds. It was found that substituents at specific positions on the thiazole ring enhanced both antibacterial and antitumor activities .
Research Findings
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for synthesizing N²-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-1,3-thiazol-2-ylglycinamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling reactions (e.g., acetylating the benzotriazinone core with a thiazolylglycinamide derivative).
- Use of protective groups (e.g., tert-butoxycarbonyl [Boc] for amines) to prevent unwanted side reactions during intermediate steps .
- Optimization of reaction conditions (e.g., anhydrous solvents, controlled temperature) to enhance yield and purity.
- Final purification via column chromatography or recrystallization .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular connectivity and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl stretches from the benzotriazinone and acetamide moieties) .
- HPLC/Purity Analysis : Ensures >95% purity for biological testing .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro assays : Screen for cytotoxicity (e.g., MTT assay), antiviral activity (e.g., plaque reduction), or enzyme inhibition (e.g., kinase assays) .
- Structural analogs : Compare activity with related compounds (e.g., benzothiazole- or triazine-containing derivatives) to identify pharmacophore contributions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields during the acetylation step?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Catalyst screening : Test coupling agents like HATU or EDCI for efficient acetyl transfer .
- Temperature modulation : Gradual heating (e.g., 40–60°C) reduces side-product formation .
- Real-time monitoring : Use TLC or in situ IR to track reaction progress .
Q. How do researchers resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Comparative studies : Replicate assays under standardized conditions (e.g., cell lines, incubation times) to minimize variability .
- SAR analysis : Systematically modify functional groups (e.g., substituents on the benzotriazinone or thiazole rings) to isolate activity drivers .
- Pharmacokinetic profiling : Evaluate bioavailability and metabolism to explain discrepancies between in vitro and in vivo results .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Fragment-based design : Synthesize analogs with incremental modifications (e.g., halogenation, methyl groups) to assess impact on potency .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., kinases) .
- Biological validation : Pair computational predictions with enzymatic inhibition assays to validate hypotheses .
Q. What advanced techniques characterize degradation products under stressed conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat, light, or acidic/alkaline conditions to simulate stability challenges .
- LC-MS/MS analysis : Identify degradation products and propose degradation pathways .
- NMR of isolates : Confirm structures of major degradants for regulatory documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
